Thenalidine tartrate

CAS No.: 2784-55-6

Cat. No.: VC3904867

Molecular Formula: C21H28N2O6S

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2784-55-6 |

|---|---|

| Molecular Formula | C21H28N2O6S |

| Molecular Weight | 436.5 g/mol |

| IUPAC Name | (2R,3R)-2,3-dihydroxybutanedioic acid;1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine |

| Standard InChI | InChI=1S/C17H22N2S.C4H6O6/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15;5-1(3(7)8)2(6)4(9)10/h2-8,13,16H,9-12,14H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

| Standard InChI Key | JNZAGODMPIMPAM-LREBCSMRSA-N |

| Isomeric SMILES | CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

| SMILES | CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O |

| Canonical SMILES | CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O |

Introduction

Chemical Profile

Structural Characteristics

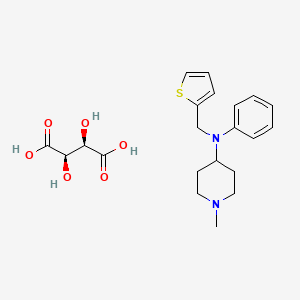

Thenalidine tartrate is a piperidine derivative conjugated with L-tartaric acid to form a stable salt. Its molecular structure integrates aromatic, heterocyclic, and chiral components:

Molecular Formula:

-

Base: C₁₇H₂₂N₂S

-

Tartrate Counterion: C₄H₆O₆

-

Combined: C₁₇H₂₂N₂S·C₄H₆O₆

Molecular Weight: 436.52 g/mol

Stereochemistry:

-

The tartrate moiety confers chirality, with the (2R,3R) configuration ensuring optimal salt formation and solubility .

Key Identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 2784-55-6 |

| InChI Key | JNZAGODMPIMPAM-LREBCSMRSA-N |

| SMILES | O=C(O)C(O)C(O)C(=O)O.S1C=CC=C1CN(C=2C=CC=CC2)C3CCN(C)CC3 |

The compound’s solubility in aqueous solutions (enhanced by the tartrate ion) and lipid permeability (due to the piperidine core) made it suitable for oral and topical formulations .

Pharmacological Properties

Mechanism of Action

Thenalidine tartrate primarily antagonizes histamine H1 receptors, preventing the binding of histamine to G-protein-coupled receptors in vascular and smooth muscle tissues. This inhibition suppresses vasodilation, edema, and pruritus associated with allergic responses . Concurrently, its anticholinergic activity—mediated through muscarinic receptor blockade—reduces glandular secretions and smooth muscle contraction, amplifying its antipruritic effects .

Pharmacokinetics

While detailed pharmacokinetic studies are scarce, its structural analogs suggest:

-

Absorption: Rapid gastrointestinal uptake, with peak plasma concentrations within 1–2 hours.

-

Metabolism: Hepatic oxidation via cytochrome P450 enzymes, yielding inactive sulfoxide derivatives.

-

Excretion: Primarily renal, with a half-life estimated at 4–6 hours.

Adverse Effects and Market Withdrawal

Hematological Toxicity

Thenalidine’s most severe adverse effect—agranulocytosis (neutrophil count <500 cells/μL)—emerged in multiple clinical reports. A seminal 1961 case study documented a fatal outcome in a patient who developed:

-

Profound neutropenia (neutrophils: 120 cells/μL)

-

Secondary fungal brain abscesses (Candida spp.)

-

Acute renal failure requiring pioneering dialysis interventions .

| Event | Incidence (%) | Mortality Rate (%) |

|---|---|---|

| Agranulocytosis | 0.1–0.5 | 30–40 |

| Hepatotoxicity | <0.1 | 5–10 |

| Anticholinergic Effects | 15–20 | 0 |

Regulatory Response

By 1963, cumulative safety data prompted withdrawal in the U.S., U.K., and Canada. Post-marketing surveillance linked thenalidine to 12 confirmed agranulocytosis deaths, underscoring its narrow therapeutic index .

Comparative Analysis with Contemporary Antihistamines

Table 2: Thenalidine Tartrate vs. First-Generation Antihistamines

| Parameter | Thenalidine Tartrate | Diphenhydramine | Promethazine |

|---|---|---|---|

| H1 Receptor Affinity | 8.2 nM | 12.4 nM | 5.6 nM |

| Anticholinergic Potency | High | Moderate | High |

| Agranulocytosis Risk | High | Negligible | Low |

| Market Status | Withdrawn | Approved | Approved |

Thenalidine’s unique risk profile contrasts with safer alternatives like chlorpheniramine, which lacks significant anticholinergic activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume